molecular formula C12H11ClN2O3 B13895788 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

Katalognummer: B13895788
Molekulargewicht: 266.68 g/mol
InChI-Schlüssel: KTYHAOARORQHMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a chloro and methoxy group on the phenyl ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 1-(5-Chloro-2-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid.

    Reduction: Formation of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-methanol.

    Substitution: Formation of 1-(5-Amino-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid or 1-(5-Mercapto-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Chloro-2-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid
  • 1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-methanol
  • 1-(5-Amino-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole and carboxylic acid functionalities makes this compound a versatile and valuable molecule for various applications.

Eigenschaften

Molekularformel

C12H11ClN2O3

Molekulargewicht

266.68 g/mol

IUPAC-Name

1-(5-chloro-2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c1-7-9(12(16)17)6-14-15(7)10-5-8(13)3-4-11(10)18-2/h3-6H,1-2H3,(H,16,17)

InChI-Schlüssel

KTYHAOARORQHMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.